N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a sulfanyl linkage, and an adamantane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Sulfanyl Linkage Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Adamantane Carboxamide Introduction: The final step involves coupling the sulfanyl-indole derivative with an adamantane carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Br2, HNO3, H2SO4, typically at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activities, including antiviral, anticancer, and anti-inflammatory properties. This makes it a candidate for drug development and therapeutic research.
Biological Studies: Its potential interactions with biological targets, such as enzymes and receptors, are of interest for understanding disease mechanisms and developing new treatments.
Materials Science: The adamantane group imparts rigidity and stability, making the compound useful in designing novel materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The sulfanyl linkage may enhance the compound’s ability to penetrate cell membranes, while the adamantane group provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamides: These compounds share the indole moiety and carboxamide group but lack the adamantane and sulfanyl linkages.
Adamantane derivatives: Compounds like amantadine and rimantadine feature the adamantane group but differ in their functional groups and biological activities.
Uniqueness
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide is unique due to its combination of an indole moiety, a sulfanyl linkage, and an adamantane carboxamide group. This unique structure imparts a combination of biological activity, membrane permeability, and structural stability that is not commonly found in other compounds .
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2OS/c1-18-6-8-22(9-7-18)25-26(23-4-2-3-5-24(23)30-25)32-11-10-29-27(31)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-9,19-21,30H,10-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFYRCUVARAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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